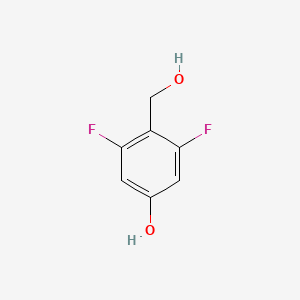

2,6-Difluoro-4-hydroxybenzyl alcohol

Vue d'ensemble

Description

2,6-Difluoro-4-hydroxybenzyl alcohol is a polyfluorobenzyl alcohol derivative, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals. The presence of fluorine atoms on the aromatic ring can significantly alter the physical, chemical, and biological properties of these compounds. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar polyfluorobenzyl alcohols and 4-hydroxybenzyl alcohol derivatives, which can be used to infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols, such as 2,3,4,5,6-pentafluorobenzyl alcohol, has been achieved through the electroreduction of polyfluorobenzoic acids using solid cathodes in aqueous sulfuric acid solutions . This method demonstrates the feasibility of selectively reducing polyfluorinated aromatic acids to their corresponding benzyl alcohols, which could potentially be applied to synthesize this compound from a suitable difluorinated benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of polyfluorobenzyl alcohols is influenced by the presence of fluorine atoms on the aromatic ring. For instance, the rotational spectrum of 2-fluorobenzyl alcohol shows that the hydroxyl group is gauche with respect to the ring and forms a hydrogen bridge with the ortho-fluorine atom . Similarly, the structure of 3,4-difluorobenzyl alcohol reveals transient atropisomerism and a tunnelling motion of the CH2OH group . These studies suggest that the molecular structure of this compound would also be influenced by the positions of the fluorine atoms and the hydroxyl group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of 4-hydroxybenzyl alcohol derivatives can be seen in the synthesis of various compounds with sedative-hypnotic activities . The introduction of different functional groups to the benzyl alcohol core can lead to significant changes in biological activity. Although not directly related, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that benzyl alcohols can be deprotected under certain conditions . This information could be relevant when considering the chemical reactions involving this compound, as the fluorine atoms might affect the susceptibility of the benzyl alcohol to oxidation or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol derivatives are greatly influenced by substituents on the aromatic ring. Fluorine atoms, due to their electronegativity, can affect the acidity of the hydroxyl group and the overall polarity of the molecule. The presence of intramolecular hydrogen bonding, as observed in the structure of 4,8-bis(2-hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, can also play a role in the stability and conformation of the molecule . These factors would need to be considered when analyzing the physical and chemical properties of this compound, as they can impact solubility, boiling point, and reactivity.

Applications De Recherche Scientifique

Catalytic Oxyfunctionalization

2,6-Difluoro-4-hydroxybenzyl alcohol can be utilized in the catalytic oxyfunctionalization of benzylic C(sp3)–H, particularly in the transformation of 2,6-disubstituted 4-cresols and 4-hydroxybenzyl alcohols into various aromatic carbonyl compounds. This process is facilitated by Cu(OAc)2 catalysis and is significant due to the pharmaceutical relevance of 4-hydroxybenzaldehydes and 4-hydroxyphenones. This methodology is valuable for both research and practical applications (Jiang et al., 2014).

Biosynthesis Studies

Research on the biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli reveals its pharmacological importance, including anti-inflammatory and anti-tumor activities. The study explores genetic engineering techniques to synthesize 4-hydroxybenzyl alcohol, laying a foundation for its economical and efficient production, which is essential due to its increasing pharmaceutical demand (Xu et al., 2022).

Derivative Synthesis and Activities

The synthesis of derivatives from 4-hydroxybenzyl alcohol and their sedative-hypnotic activities highlight its significant effects on the human central nervous system. One derivative, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester, showed the strongest sedative-hypnotic activity among its counterparts. This study suggests potential therapeutic applications for insomnia, mediated by the serotonergic and GABAergic systems (Zhu et al., 2018).

Natural Occurrence and Role in Plants

4-Hydroxybenzyl alcohol is also identified as a naturally occurring cofactor in plants, specifically in muskmelon seedlings. It acts as a cofactor for indoleacetic acid oxidase, both in vitro and in the oat coleoptile section test, indicating a role in plant physiology (Mumford et al., 1963).

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of stroke and brain ischemia. Research indicates that it can reduce cerebral infarct volumes and protect against oxidative stress in astrocytes, suggesting its therapeutic potential for various brain diseases (Descamps et al., 2009), (Luo et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is a derivative of 4-hydroxybenzyl alcohol (hba), which is known to have effects on the human central nervous system .

Mode of Action

Hba and its derivatives have been shown to exhibit sedative and hypnotic activities

Result of Action

Given its structural similarity to hba, it may have similar effects, such as sedative and hypnotic activities

Propriétés

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMJWCOEDWMJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623509 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438049-36-6 | |

| Record name | 2,6-Difluoro-4-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)